N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
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Overview
Description
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring, a naphthalene moiety, and a fluorobenzamide group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamides and aldehydes.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the intermediate compound with a thiol reagent under basic conditions.
Fluorobenzamide Addition: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in cell death or growth arrest. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide can be compared with other similar compounds, such as:
N-(4-amino-2-((2-(phenylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide: This compound has a similar structure but with a phenyl group instead of a naphthalene moiety and a chlorine atom instead of a fluorine atom.
N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide: This compound features a benzyl group and a bromine atom, providing different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C23H18FN5O3S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H18FN5O3S/c24-15-10-8-14(9-11-15)21(31)27-19-20(25)28-23(29-22(19)32)33-12-18(30)26-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,26,30)(H,27,31)(H3,25,28,29,32) |
InChI Key |
VEYYQGASOBOCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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